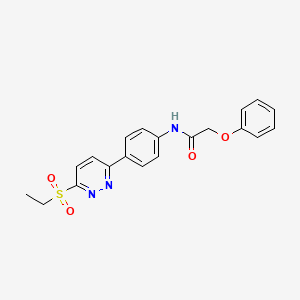![molecular formula C8H11Cl2N3O2 B2743043 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride CAS No. 2309455-01-2](/img/structure/B2743043.png)
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride” is a chemical compound with the molecular formula C7H11Cl2N3 . It is a derivative of the 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine family .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H11Cl2N3 . The structure includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 208.09 . The melting point is between 206-211 °C (decomposition) . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis of Novel Compounds
The research on compounds structurally related to "5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid; dihydrochloride" has led to the synthesis of various novel compounds. For instance, Mohammed H. Al-huniti et al. (2007) synthesized model tetrahydropyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines via reductive lactamization. These compounds showed potent inhibitory activity against the IGROV1 (Ovarian Cancer) cell line, highlighting their potential in anticancer research (Al-huniti et al., 2007).
Antimicrobial Activities
Further derivatives synthesized from pyridazine-based compounds have been evaluated for their antibacterial activities. For example, Ishak Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, discovering that the sulfamide derivative exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Anticancer Agent Synthesis
The potential of pyridazine analogs in anticancer agent synthesis was also explored. C. Temple et al. (1987) developed routes for the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, compounds related to the class of interest, indicating their roles as mitotic inhibitors with significant antitumor activity (Temple et al., 1987).
Chemical Structure Analysis
Studies on the structure analysis of pyridazine analogs offer insights into their molecular configurations, enhancing the understanding of their chemical behavior and potential applications. Hamdi Hamid Sallam et al. (2021) conducted a detailed structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of a pyridazine analog, providing a deeper understanding of its chemical properties and interactions (Sallam et al., 2021).
Development of Synthetic Methodologies
The synthesis of pyridazine-based compounds under microwave-assisted conditions represents an advancement in synthetic methodologies, offering a more efficient approach to the preparation of these compounds. R. Hoogenboom et al. (2006) described the acceleration of cycloadditions for synthesizing substituted pyridazines using microwave conditions, showcasing an innovative synthetic strategy (Hoogenboom et al., 2006).
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor if feeling unwell .
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-6767005. Specific details about how these factors affect the compound are currently unknown .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.2ClH/c12-8(13)7-3-5-4-9-2-1-6(5)10-11-7;;/h3,9H,1-2,4H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWRQQJLQPUYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)
![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)

![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2742973.png)

![8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2742977.png)

![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)
![2-chloro-N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2742980.png)

